1-(2-Thienylsulfonyl)piperazine hydrochloride
Overview
Description
1-(2-Thienylsulfonyl)piperazine hydrochloride, also known as TSP, is a compound that has been increasingly studied in recent years. It has a molecular formula of C8H13ClN2O2S2 and a molecular weight of 268.8 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H13ClN2O2S2 . The compound is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical and Chemical Properties Analysis
This compound is a white to cream-colored powder . It has a molecular weight of 268.8 g/mol .Scientific Research Applications
Discovery and Bioactivity in HIV-1 Inhibition
- Bioactivity in HIV-1 : Analogues of piperazine compounds, including those similar to 1-(2-Thienylsulfonyl)piperazine hydrochloride, have been studied for their inhibitory effects on HIV-1 reverse transcriptase. These studies have led to the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Hyperbranched Polymers and Chemical Synthesis
- Synthesis of Hyperbranched Polymers : Piperazine derivatives have been utilized in the synthesis of hyperbranched polymers. These polymers, created from reactions involving piperazine, have applications in various industrial and scientific fields due to their solubility in water and organic solvents (Yan & Gao, 2000).
Pharmaceutical Research and Antidepressant Development
- Novel Antidepressants : Research has been conducted on the metabolism of Lu AA21004, a novel antidepressant, identifying various metabolites and enzymes involved in its oxidative metabolism. This research aids in understanding the pharmacokinetics of new antidepressant drugs (Hvenegaard et al., 2012).
Adenosine Receptor Antagonists
- Adenosine A2B Receptor Antagonists : Studies on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to piperazine derivatives, have led to the development of adenosine A2B receptor antagonists. These compounds have potential therapeutic applications in treating conditions like inflammatory diseases and cancer (Borrmann et al., 2009).
Anticancer Research
- Anticancer Properties : Piperazine substituents in polyfunctional substituted 1,3-thiazoles have shown significant anticancer activity in various cancer cell lines, indicating their potential as chemotherapeutic agents (Turov, 2020).
Synthesis and Evaluation for Cancer Cell Inhibition
- Inhibitors of Breast Cancer Cell Proliferation : Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been evaluated for their effectiveness in inhibiting the proliferation of breast cancer cells, showcasing the potential of piperazine derivatives in cancer therapy (Kumar et al., 2007).
Drug Synthesis and Antihypertensive Applications
- Synthesis of Antihypertensive Agents : Piperazine derivatives are used as intermediates in the synthesis of antihypertensive drugs like Doxazosin, indicating their importance in pharmaceutical manufacturing (Ramesh et al., 2006).
Fungicidal and Herbicidal Activities
- Herbicidal and Antifungal Applications : Carboxamide compounds containing piperazine and arylsulfonyl moieties exhibit significant herbicidal and antifungal activities, demonstrating the agricultural applications of these compounds (Wang et al., 2016).
Diabetes and Alzheimer's Drug Candidates
- Potential in Treating Diabetes and Alzheimer's : Certain piperazide derivatives are identified as promising drug candidates for type 2 diabetes and Alzheimer's diseases, highlighting the therapeutic applications of these compounds in neurodegenerative and metabolic disorders (Abbasi et al., 2018).
Antipsychotic Agent Development
- Atypical Antipsychotic Agents : Piperazine-arylsulfonamides have been studied for their high affinity towards serotonin receptors, leading to the development of novel atypical antipsychotic agents. This research is pivotal for mental health therapeutics (Park et al., 2010).
Mechanism of Action
While the specific mechanism of action for 1-(2-Thienylsulfonyl)piperazine hydrochloride is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10;/h1-2,7,9H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWBQYPSKKXHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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